molecular formula C21H15InO6 B12799641 Indium-111 tropolone CAS No. 80233-75-6

Indium-111 tropolone

Cat. No.: B12799641
CAS No.: 80233-75-6
M. Wt: 474.2 g/mol
InChI Key: KSMJSFRPGYWEOD-FZTWWWDYSA-K
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Chemical Reactions Analysis

Indium-111 tropolone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include isotonic saline, ACD-plasma, and ACD-saline media. The major products formed from these reactions are typically other indium complexes or labeled biomolecules .

Scientific Research Applications

Indium-111 tropolone has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

The mechanism of action of indium-111 tropolone involves its ability to form stable complexes with biomolecules, allowing it to be used as a radiolabel. The indium-111 isotope emits gamma radiation, which can be detected using imaging techniques such as Single Photon Emission Computed Tomography (SPECT). This enables the visualization of labeled cells and their distribution in the body . The molecular targets and pathways involved include the binding of this compound to platelets and leukocytes, facilitating their tracking and imaging .

Comparison with Similar Compounds

Indium-111 tropolone is often compared with other indium complexes, such as indium-111 oxine and gallium-68:

    Indium-111 Oxine: Unlike this compound, indium-111 oxine requires dissolution in ethyl alcohol, making it less convenient for medical applications.

    Gallium-68: Gallium-68 is another radiometal used in nuclear medicine, but it has a much shorter half-life compared to indium-111.

The uniqueness of this compound lies in its solubility in isotonic saline and its high labeling efficiency, making it a preferred choice for certain medical applications .

Properties

CAS No.

80233-75-6

Molecular Formula

C21H15InO6

Molecular Weight

474.2 g/mol

IUPAC Name

indium-111(3+);7-oxocyclohepta-1,3,5-trien-1-olate

InChI

InChI=1S/3C7H6O2.In/c3*8-6-4-2-1-3-5-7(6)9;/h3*1-5H,(H,8,9);/q;;;+3/p-3/i;;;1-4

InChI Key

KSMJSFRPGYWEOD-FZTWWWDYSA-K

Isomeric SMILES

C1=CC=C(C(=O)C=C1)[O-].C1=CC=C(C(=O)C=C1)[O-].C1=CC=C(C(=O)C=C1)[O-].[111In+3]

Canonical SMILES

C1=CC=C(C(=O)C=C1)[O-].C1=CC=C(C(=O)C=C1)[O-].C1=CC=C(C(=O)C=C1)[O-].[In+3]

Origin of Product

United States

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